molecular formula C16H19F3N2O4 B3908349 tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No. B3908349
M. Wt: 360.33 g/mol
InChI Key: JYXVZYXCBXFLSM-UHFFFAOYSA-N
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Description

Tertiary butyl esters are widely used in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems .


Synthesis Analysis

A direct and sustainable method for the synthesis of tertiary butyl esters has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of tertiary butyl esters can vary depending on the organic compounds they are introduced into .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tertiary butyl esters are facilitated by flow microreactor systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of tertiary butyl esters can vary depending on the organic compounds they are introduced into .

Mechanism of Action

The mechanism of action in the synthesis of tertiary butyl esters involves the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Future Directions

The use of flow microreactor systems in the synthesis of tertiary butyl esters presents a more efficient, versatile, and sustainable method, indicating a promising direction for future research and applications .

properties

IUPAC Name

tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4/c1-14(2,3)25-13(22)21-15(23,16(17,18)19)9-12(20-21)10-5-7-11(24-4)8-6-10/h5-8,23H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXVZYXCBXFLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Reactant of Route 2
tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Reactant of Route 3
tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Reactant of Route 4
tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Reactant of Route 5
tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Reactant of Route 6
tert-butyl 5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

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